1-benzyl-3-chloro-1H-1,2,4-triazole molecular weight and formula
1-benzyl-3-chloro-1H-1,2,4-triazole molecular weight and formula
In-Depth Technical Guide: Synthesis, Characterization, and Applications of 1-Benzyl-3-chloro-1H-1,2,4-triazole
Executive Summary
1-Benzyl-3-chloro-1H-1,2,4-triazole is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, agrochemicals, and materials science. The 1,2,4-triazole core acts as a robust bioisostere for amides and esters, offering enhanced metabolic stability and hydrogen-bonding capabilities. This whitepaper provides a comprehensive, field-proven guide to the regioselective synthesis, physicochemical profiling, and analytical validation of 1-benzyl-3-chloro-1H-1,2,4-triazole.
Physicochemical Profiling & Structural Analysis
Understanding the fundamental properties of the target molecule is critical for designing efficient synthetic routes and downstream applications.
| Property | Value |
| Chemical Name | 1-benzyl-3-chloro-1H-1,2,4-triazole |
| CAS Registry Number | 1279219-28-1[1] |
| Molecular Formula | C9H8ClN3[1] |
| Molecular Weight | 193.63 g/mol [2] |
| Core pKa (3-chloro-1,2,4-triazole) | ~7.96[3] |
| Structural Features | Aromatic 5-membered ring; N1-benzyl substitution; C3-chloro substitution |
Causality in Structural Design: The unsubstituted 1,2,4-triazole ring possesses a pKa of 10.26[4]. However, the introduction of the strongly electronegative chlorine atom at the C3 position exerts an inductive electron-withdrawing effect, lowering the pKa of the precursor (3-chloro-1H-1,2,4-triazole) to approximately 7.96[3]. This increased acidity is a critical parameter, as it allows for the use of milder bases during the N-alkylation step, preventing unwanted side reactions such as the hydrolysis of the alkylating agent.
Chemical Synthesis & Regioselectivity (The Workflow)
The synthesis of 1-benzyl-3-chloro-1H-1,2,4-triazole is achieved via the nucleophilic substitution (SN2) of a benzyl halide by the triazolide anion. The primary challenge in this workflow is controlling regioselectivity, as the triazole ring contains multiple nucleophilic nitrogen atoms (N1, N2, and N4).
Mechanistic Causality: Alkylation at N1 is sterically and electronically favored. The bulky 3-chloro group sterically hinders the adjacent N2 position and reduces its electron density. Meanwhile, the N4 position is sterically hindered by both adjacent carbon atoms (C3 and C5). Consequently, the delocalized triazolide anion preferentially attacks the electrophilic benzyl carbon via the N1 nitrogen.
Fig 1. Regioselective synthesis workflow of 1-benzyl-3-chloro-1H-1,2,4-triazole via SN2 alkylation.
Detailed Experimental Protocol: Regioselective Synthesis
The following protocol is designed as a self-validating system to ensure high yield and isomeric purity.
Step 1: Anion Generation (Deprotonation)
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Charge a flame-dried round-bottom flask with 3-chloro-1H-1,2,4-triazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
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Cool the solution to 0 °C using an ice bath.
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Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv) in portions. Stir for 30 minutes. Expert Insight: DMF is chosen as a polar aprotic solvent because it effectively solvates the potassium cation but leaves the triazolide anion unsolvated ("naked"), drastically increasing its nucleophilicity for the subsequent SN2 reaction. K₂CO₃ is perfectly matched to the pKa of the substrate (7.96); stronger bases like NaH are unnecessary and could lead to side reactions.
Step 2: Electrophilic Addition (Alkylation) 4. Add Benzyl Chloride (1.1 equiv) dropwise to the 0 °C mixture. 5. Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Expert Insight: Dropwise addition minimizes the local concentration of the electrophile, suppressing polyalkylation or quaternary salt formation.
Step 3: In-Process Monitoring (Self-Validation) 6. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Validation: The starting triazole will deplete, and a new, highly UV-active spot (due to the conjugated benzyl and triazole rings) will appear at a higher Rf value.
Step 4: Workup and Extraction 7. Quench the reaction by pouring the mixture into crushed ice water (3x the reaction volume). This precipitates the organic product and dissolves the inorganic carbonate salts. 8. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 9. Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification 10. Purify the crude residue via silica gel flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to separate the major N1-alkylated product from any trace N4-alkylated isomer.
Analytical Characterization (Validating the Protocol)
To confirm the regioselectivity of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
| Analytical Method | Expected Signals & Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.00 ppm (s, 1H): C5-H of the triazole ring. δ 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. δ ~5.30 ppm (s, 2H): Benzylic CH₂ protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~152.0 ppm: C3 (attached to Cl). δ ~144.0 ppm: C5. δ ~54.0 ppm: Benzylic CH₂ carbon. |
| LC-MS (ESI+) | m/z [M+H]⁺: 194.0 |
Causality in Validation: The presence of a single sharp singlet around 8.00 ppm in the ¹H NMR spectrum confirms N1-alkylation. If N4-alkylation had occurred, the symmetry of the molecule would be altered, and the chemical shift of the triazole proton would be noticeably shifted due to the different electronic environment between the two flanking nitrogens.
Applications in Drug Discovery
Substituted 1,2,4-triazoles are privileged structures in pharmacology, most notably as the pharmacophore in azole antifungal agents (e.g., fluconazole, itraconazole). The triazole ring acts as a potent inhibitor of Lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis.
Mechanistic Causality: The N4 nitrogen of the 1,2,4-triazole ring possesses a lone pair of electrons that directly coordinates with the heme iron (Fe) in the active site of the CYP51 enzyme. The 1-benzyl and 3-chloro substituents provide lipophilic interactions that anchor the molecule within the hydrophobic binding pocket of the enzyme, preventing the natural substrate (lanosterol) from entering.
Fig 2. Mechanism of action: Triazole-mediated inhibition of CYP51 and ergosterol biosynthesis.
References
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PubChemLite / University of Luxembourg. "C9H8ClN3 Isomers and Monoisotopic Mass Profiling." Available at: [Link][2]
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Thieme-Connect. "Product Class 14: 1,2,4-Triazoles." Science of Synthesis. Available at: [Link][4]
